molecular formula C7H8N2O2S B031640 5-(Methylsulfanyl)-2-nitroaniline CAS No. 31431-10-4

5-(Methylsulfanyl)-2-nitroaniline

Cat. No.: B031640
CAS No.: 31431-10-4
M. Wt: 184.22 g/mol
InChI Key: NWHJZKYOSJGALD-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-2-nitroaniline is an organic compound characterized by the presence of a methylsulfanyl group (-SCH3) and a nitro group (-NO2) attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)-2-nitroaniline typically involves the nitration of 5-(Methylsulfanyl)aniline. The process begins with the preparation of 5-(Methylsulfanyl)aniline, which can be synthesized by the reaction of 5-chloro-2-nitroaniline with sodium methylthiolate. The nitration step involves treating 5-(Methylsulfanyl)aniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as halogenation or acylation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon; performed under reflux or at elevated pressure.

    Substitution: Halogenation with chlorine or bromine, acylation with acyl chlorides; conducted in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: 5-(Methylsulfinyl)-2-nitroaniline, 5-(Methylsulfonyl)-2-nitroaniline.

    Reduction: 5-(Methylsulfanyl)-2-phenylenediamine.

    Substitution: Halogenated derivatives, acylated derivatives.

Scientific Research Applications

5-(Methylsulfanyl)-2-nitroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-2-nitroaniline depends on its specific application. In biological systems, the compound may exert its effects through interactions with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The methylsulfanyl group may also contribute to the compound’s activity by influencing its chemical reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    5-(Methylsulfanyl)-2-aminophenol: Similar structure but with a hydroxyl group instead of a nitro group.

    5-(Methylsulfanyl)-2-chloroaniline: Similar structure but with a chlorine atom instead of a nitro group.

    5-(Methylsulfanyl)-2-nitrophenol: Similar structure but with a hydroxyl group instead of an amino group.

Uniqueness

5-(Methylsulfanyl)-2-nitroaniline is unique due to the presence of both a methylsulfanyl group and a nitro group on the aniline ring. This combination of functional groups imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-methylsulfanyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHJZKYOSJGALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2 g. sodium hydroxide, 2.4 g. methylmercaptan and 20 ml. dimethylformamide is stirred at room temperature for two hours. 3.0 g. 2-amino-4-chloro-1-nitrobenzene is added and the mixture stirred for 1 1/2 hours. Water is added and the crude product filtered off. Recrystallization from methanol yields pure 2-amino-4-methylthio-1-nitrobenzene.
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Synthesis routes and methods II

Procedure details

5-Chloro-2-nitroaniline (15 g, 87.2 mmol) was dissolved in 250 mL of DMF with stirring. Sodium thiomethoxide (9.8 g, 140 mmol) was added and the reaction stirred at 65° C. for 20 h. The reaction was cooled to rt and diluted with EtOAc. then washed with water (5×), brine (1×), dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by flash chromatography to afford 12.9 g (81%) of 5-(methylthio)-2-nitroaniline as a red-orange solid. 1H NMR (400 MHz, DMSO-d6) δ 7.85 (d, J=8.97 Hz, 1H), 7.45 (br s, 2H), 6.78 (d, J=1.83 Hz, 1H), 6.47 (dd, J=1.83 and 9.16 Hz, 1H), 2.47 (s, 3H).
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